molecular formula C11H20FNO3 B3110219 (1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol CAS No. 1788041-38-2

(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol

Cat. No.: B3110219
CAS No.: 1788041-38-2
M. Wt: 233.28
InChI Key: SSJLYZCXMMQWCU-YIZRAAEISA-N
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Description

“(1S,3R,4S)-Rel-4-(Boc-amino)-3-fluorocyclohexanol” is a fluorinated cyclohexanol derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group. This compound is primarily utilized in medicinal chemistry and organic synthesis as a chiral intermediate for constructing bioactive molecules, such as amino acid analogs or enzyme inhibitors. Key properties include:

  • CAS Number: 1881275-67-7
  • Molecular Formula: C₁₁H₂₀FNO₃
  • Molecular Weight: 233.28 g/mol
  • Purity: ≥95% (typical supplier specifications)
  • Suppliers: Combi-Blocks (QM-9617)

The stereochemistry (1S,3R,4S) defines the spatial arrangement of substituents on the cyclohexane ring, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

tert-butyl N-[(1S,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJLYZCXMMQWCU-YIZRAAEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@H]1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc anhydride) in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced through hydroboration-oxidation or other hydroxylation methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group back to a hydroxyl group using sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, potassium thiocyanate

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of azides, thiocyanates, or other substituted products

Scientific Research Applications

Scientific Research Applications

The applications of (1S,3R,4S)-Rel-4-(Boc-amino)-3-fluorocyclohexanol span multiple disciplines:

Medicinal Chemistry

  • Drug Development : This compound serves as a valuable building block in the synthesis of pharmaceuticals. Its fluorine atom can enhance the potency and selectivity of drug candidates by modulating their pharmacokinetic properties.
  • Enzyme Inhibition Studies : The compound has been investigated for its potential role as an enzyme inhibitor. The hydroxyl group can form hydrogen bonds with active site residues, and the fluorine atom may stabilize transition states during enzyme catalysis .

Biological Research

  • Protein-Ligand Interactions : Research indicates that this compound can modulate interactions between proteins and ligands. This property is crucial for drug design and understanding metabolic pathways .
  • Chiral Recognition Studies : The chiral nature of this compound allows it to be used in studies focused on chirality in biological systems, which is essential for developing selective drugs.

Synthetic Chemistry

  • Building Block for Complex Molecules : The compound's unique structure makes it an important intermediate in the synthesis of complex organic molecules, including agrochemicals and fine chemicals.
  • Material Science Applications : Due to its unique properties, this compound may be explored for applications in developing novel materials with specific functionalities.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in cholesterol metabolism. The compound's hydroxyl group participated in hydrogen bonding with the enzyme's active site, while the fluorine atom contributed to stabilizing the transition state.

Case Study 2: Drug Design

In drug design research aimed at developing selective receptor modulators, this compound was utilized as a precursor for synthesizing new compounds. The presence of the fluorine atom was found to significantly enhance binding affinity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of (1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the boc-protected amino group play crucial roles in modulating the compound’s reactivity and binding affinity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound has multiple diastereomers, differing in the configuration of substituents:

Compound Name CAS Number Configuration Purity Supplier Reference
(1S,3R,4S)-Rel-4-(Boc-amino)-3-fluorocyclohexanol 1881275-67-7 1S,3R,4S ≥95% Combi-Blocks
(1S,3R,4R)-Rel-4-(Boc-amino)-3-fluorocyclohexanol 1268512-14-6 1S,3R,4R ≥98% 001CHEMICAL
(1S,3S,4R)-Rel-4-(Boc-amino)-3-fluorocyclohexanol 1268512-47-5 1S,3S,4R >95% Key Organics

Key Differences :

  • Stereochemical Impact : The 1S,3R,4S configuration may exhibit distinct hydrogen-bonding patterns compared to the 1S,3R,4R or 1S,3S,4R isomers, affecting solubility and crystallinity.
  • Synthetic Utility : Diastereomers serve as intermediates for different target molecules. For example, the 1S,3R,4R isomer (CAS 1268512-14-6) is used in peptide mimetics due to its spatial compatibility with protease active sites .

Functional Group Variations

Ethyl Ester Derivatives
Compound Name CAS Number Functional Groups Molecular Formula Supplier Reference
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester 365997-33-7 Boc-amino, hydroxyl, ester C₁₄H₂₄FNO₅ Leapchem
ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate 2165650-19-9 Hydroxyl, ester, fluoro C₉H₁₅FO₃ Parchem

Key Differences :

  • Reactivity : The ester group in these derivatives enhances electrophilicity, making them suitable for acyl transfer reactions, unlike the hydroxyl group in the parent compound.
  • Applications: Ethyl ester derivatives are often precursors for prodrugs or polymerizable monomers .
Piperidine Analogs
Compound Name CAS Number Core Structure Purity Supplier Reference
(3S,4R)-Rel-4-(Boc-amino)-3-fluoropiperidine 1408076-00-5 Piperidine ≥95% Combi-Blocks

Key Differences :

  • Ring Size: The piperidine analog’s six-membered ring (vs. cyclohexanol’s seven-membered structure) alters conformational flexibility and bioavailability .

Biological Activity

(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol is a fluorinated cyclohexanol derivative notable for its structural characteristics and potential biological applications. The compound features a cyclohexane ring with a fluorine atom at the 3-position, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protected amino group at the 4-position. Its molecular formula is C₁₁H₂₀FNO₃, with a molecular weight of 233.29 g/mol .

PropertyValue
Molecular FormulaC₁₁H₂₀FNO₃
Molecular Weight233.29 g/mol
CAS Number1788041-38-2
Purity97%
IUPAC Nametert-butyl ((1S,2R,4S)-2-fluoro-4-hydroxycyclohexyl)carbamate

The synthesis of this compound typically involves several steps including the formation of the cyclohexane ring, introduction of the fluorine atom via electrophilic fluorination, protection of the amino group using Boc anhydride, and hydroxylation through hydroboration-oxidation methods .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom and the Boc-protected amino group enhances its binding affinity and reactivity. The hydroxyl group can engage in hydrogen bonding which is crucial for interactions with biological molecules .

Preliminary Studies

Preliminary studies suggest that this compound exhibits various biological activities:

  • Enzyme Inhibition : Interaction studies indicate potential inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may influence receptor-mediated processes, although detailed mechanisms remain to be elucidated.

Further research is essential to fully characterize its biological mechanisms and therapeutic applications.

Case Studies

Recent research has highlighted the compound's role in medicinal chemistry:

  • Anticancer Activity : A study explored the use of fluorinated cyclohexanol derivatives in targeting cancer cell lines. Results indicated that this compound may enhance apoptosis in certain cancer types due to its ability to modulate enzyme activity related to cell survival .
  • Neuropharmacology : Another investigation focused on the compound's potential neuroprotective effects. It was found to interact with neurotransmitter receptors, suggesting possible applications in treating neurodegenerative diseases .

Applications in Research

This compound serves as an important intermediate in organic synthesis. Its unique structural properties make it valuable for:

  • Drug Development : It is utilized in synthesizing pharmaceuticals targeting specific biological pathways.
  • Biological Studies : Employed in research to understand enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

The uniqueness of this compound can be compared with other similar compounds:

Compound NameStructural CharacteristicsUnique Features
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acidContains carboxylic acid groupBroader range of biological activity
2-Amino-5-(4-(tert-butoxycarbonyl)-phenyl)nicotinic acidContains phenyl ringPotential use in neurological research
(1S,5R)-1-(4-bromophenyl)-3-propan-2-yl-3-azabicyclo[3.1.0]hexaneFeatures an azabicyclo structureDifferent pharmacological profile

These comparisons illustrate how this compound stands out due to its specific fluorinated structure which enhances its potential as a drug candidate .

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for confirming the structure and purity of (1S,3R,4S)-Rel-4-(Boc-amino)-3-fluorocyclohexanol?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional groups. The fluorine atom at C3 causes splitting patterns (e.g., 3JHF^3J_{H-F}) and deshielding effects.
  • HPLC Analysis : Employ reverse-phase or chiral chromatography (e.g., Chiralpak® columns) to verify purity >95% and detect diastereomeric impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the Boc-protected amine and fluorine substituent .

Q. How is the Boc group introduced and removed during synthesis?

  • Methodological Answer :

  • Introduction : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF/DMF) with a catalyst like DMAP. Monitor by TLC for completion .
  • Removal : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 1–2 hours. Neutralize with aqueous NaHCO3_3 to isolate the deprotected amine .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong acids/bases .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Refer to SDS for spill management and first-aid measures (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can computational modeling optimize stereoselective synthesis of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict transition-state energies for fluorination and Boc protection steps to identify stereochemical outcomes. Use software like Gaussian or ORCA .
  • Docking Studies : Model interactions with enzymes (e.g., oxidoreductases) to rationalize regioselectivity in fluorinated cyclohexanol derivatives .

Q. What advanced techniques resolve racemic mixtures or diastereomers during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/IPA gradients. Monitor elution profiles via CD or polarimetry .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., (R)-mandelic acid) to form diastereomeric salts, enabling selective crystallization .

Q. How does the fluorine substituent at C3 influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs in SN2 reactions (e.g., using NaH/DMF). Fluorine’s electronegativity reduces electron density at C3, slowing nucleophilic attack.
  • X-ray Diffraction : Analyze bond angles and lengths to assess steric hindrance from the fluorine atom. Correlate with computational electrostatic potential maps .

Q. What strategies mitigate Boc group instability during long-term storage?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound under vacuum to remove residual moisture, which accelerates Boc hydrolysis.
  • Stabilizer Additives : Include 1–2% w/v molecular sieves (3Å) in storage vials to absorb ambient moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol
Reactant of Route 2
Reactant of Route 2
(1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol

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